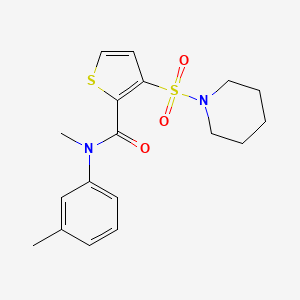
N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and immunology. In neuroscience, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer research, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy drugs. In immunology, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to modulate the immune response and to have anti-inflammatory effects.
作用機序
The mechanism of action of N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide is not fully understood, but it is thought to involve the modulation of several signaling pathways. N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses. Additionally, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has a variety of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide in lab experiments is its versatility. N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to have a variety of effects in different cell types and tissues, making it a useful tool for studying a wide range of biological processes. Additionally, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide is relatively easy to synthesize and purify, making it accessible to researchers.
One limitation of using N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide in lab experiments is its potential toxicity. N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to have cytotoxic effects at high concentrations, and its long-term effects on human health are not well understood. Additionally, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to have off-target effects on other signaling pathways, which can complicate its use in experiments.
将来の方向性
There are several future directions for research on N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide. One area of interest is the development of N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide in cancer research, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide and its potential side effects. Overall, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide is a promising compound with a wide range of potential applications in scientific research.
合成法
The synthesis of N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide involves several steps. The first step is the preparation of 3-chloro-4-pyrazol-1-ylphenylamine, which is then reacted with pyrrolidine-1-carboxylic acid to form N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or N,N-dimethylformamide. The final product is purified by recrystallization or column chromatography.
特性
IUPAC Name |
N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-12-10-11(17-14(20)18-7-1-2-8-18)4-5-13(12)19-9-3-6-16-19/h3-6,9-10H,1-2,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIMSCSVURUGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=C(C=C2)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)
![3-Methoxy-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)propan-1-one](/img/structure/B7561822.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7561828.png)



![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7561864.png)
![Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)
![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclopropylpropanamide](/img/structure/B7561890.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7561901.png)